
2-Bromo-3-chloropyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-chloropyridine 1-oxide is a heterocyclic organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with an oxygen atom bonded to the nitrogen, forming an N-oxide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloropyridine 1-oxide can be achieved through several methods. One common approach involves the halogenation of pyridine N-oxide. For instance, starting with 3-chloropyridine N-oxide, bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-chloropyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The N-oxide group can participate in redox reactions, where it can be reduced to the corresponding pyridine derivative or further oxidized.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Redox Reactions: Reducing agents like zinc dust or oxidizing agents like hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-3-chloropyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-chloropyridine 1-oxide involves its interaction with various molecular targets. The presence of the N-oxide group can influence its reactivity and binding affinity to biological molecules. The bromine and chlorine atoms can participate in halogen bonding, which can affect the compound’s interaction with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-chloropyridine: Lacks the N-oxide group, which can affect its reactivity and applications.
3-Bromo-2-chloropyridine: Similar structure but different substitution pattern, leading to variations in chemical behavior.
2-Chloro-3-bromopyridine: Another isomer with different properties due to the position of halogen atoms.
Uniqueness
2-Bromo-3-chloropyridine 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C5H3BrClNO |
|---|---|
Peso molecular |
208.44 g/mol |
Nombre IUPAC |
2-bromo-3-chloro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3BrClNO/c6-5-4(7)2-1-3-8(5)9/h1-3H |
Clave InChI |
FWPDSJYSADENJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C([N+](=C1)[O-])Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


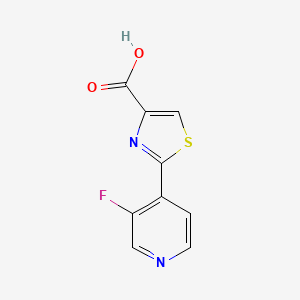

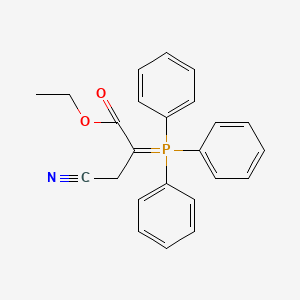

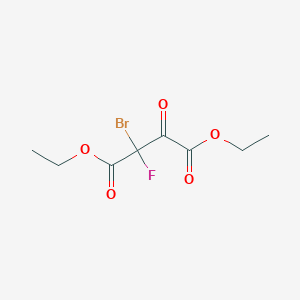
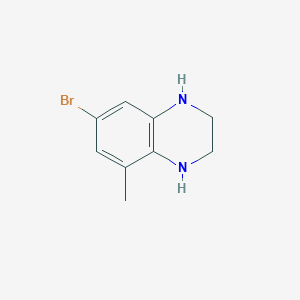
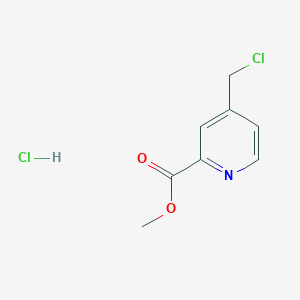

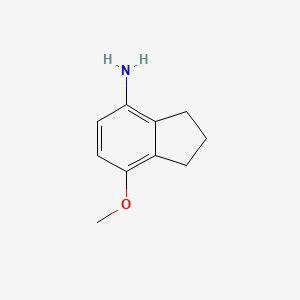
![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)

![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)

